Thieno[3,2-b]thiophene-2-carbaldehyde
Overview
Description
Thieno[3,2-b]thiophene-2-carbaldehyde is a heterocyclic compound featuring a fused ring system composed of two thiophene rings. This compound is notable for its unique structural properties, which make it a valuable building block in organic synthesis and materials science. It is often used in the development of advanced materials, including organic semiconductors and dyes for solar cells .
Mechanism of Action
Target of Action
This means that its primary targets are certain molecules and ions with environmental and medicinal relevance .
Mode of Action
The compound interacts with its targets by recognizing and binding to them, which can result in changes in their optical properties . The versatility of its reactivity allows it to yield a wide range of more complex compounds .
Pharmacokinetics
Its potential application as an optical chemosensor suggests that it may have suitable bioavailability .
Result of Action
The primary result of Thieno[3,2-b]thiophene-2-carbaldehyde’s action is the detection and quantification of its target ions . This is achieved through changes in optical properties upon interaction with the target ions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence and concentration of its target ions in the environment would directly affect its efficacy as an ion chemosensor .
Biochemical Analysis
Biochemical Properties
Thieno[3,2-b]thiophene-2-carbaldehyde plays a crucial role in biochemical reactions, particularly as an optical chemosensor for detecting and quantifying ions and molecules of environmental and medicinal relevance . It interacts with various biomolecules, including enzymes and proteins, through its aldehyde functional group. These interactions often involve the formation of Schiff bases with amino groups in proteins, leading to changes in the optical properties of the compound .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of specific cell types by modulating the activity of key signaling molecules and transcription factors. This modulation can lead to alterations in gene expression patterns and metabolic fluxes, ultimately impacting cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules, particularly through its aldehyde group. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound has been observed to cause alterations in cellular function, which may be due to cumulative effects on gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic fluxes and alter the levels of specific metabolites within cells. The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for elucidating the compound’s overall biological activity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are important for understanding how the compound exerts its effects at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]thiophene-2-carbaldehyde typically involves the Vilsmeier–Haack formylation of a thieno[3,2-b]thiophene precursor. This method introduces a formyl group into the electron-rich aromatic compound using the Vilsmeier reagent, which is prepared by reacting a disubstituted formamide (usually dimethylformamide) with an acid chloride (commonly phosphorus oxychloride). The intermediate product is then purified by flash chromatography using a mixture of dichloromethane and hexane as the eluent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Vilsmeier–Haack formylation remains a cornerstone technique due to its efficiency and high yield. Industrial-scale synthesis would likely involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in further synthetic applications .
Scientific Research Applications
Thieno[3,2-b]thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the development of organic semiconductors, dyes for dye-sensitized solar cells, and other advanced materials
Comparison with Similar Compounds
Thieno[2,3-b]thiophene: Another isomer with different electronic properties and applications.
Thieno[3,4-b]thiophene: Known for its optoelectronic applications.
Thieno[3,4-c]thiophene: Less commonly studied but still relevant in certain contexts.
Uniqueness: Thieno[3,2-b]thiophene-2-carbaldehyde stands out due to its specific structural arrangement, which imparts unique electronic properties. This makes it particularly valuable in the development of materials for organic electronics and photovoltaics. Its versatility in undergoing various chemical reactions also enhances its utility in synthetic chemistry .
Properties
IUPAC Name |
thieno[3,2-b]thiophene-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4OS2/c8-4-5-3-7-6(10-5)1-2-9-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVPCDAKZCFJBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353199 | |
Record name | Thieno[3,2-b]thiophene-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31486-86-9 | |
Record name | Thieno[3,2-b]thiophene-2-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thieno[3,2-b]thiophene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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